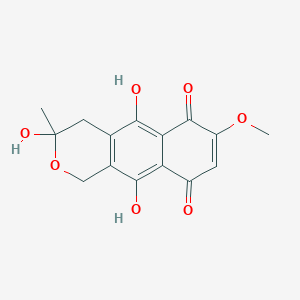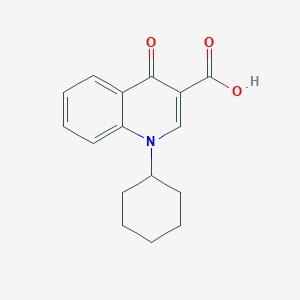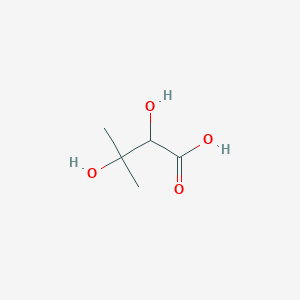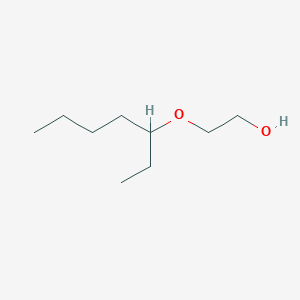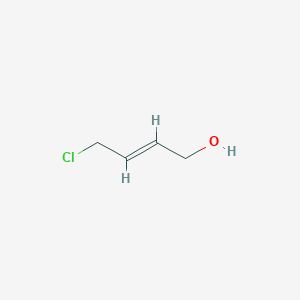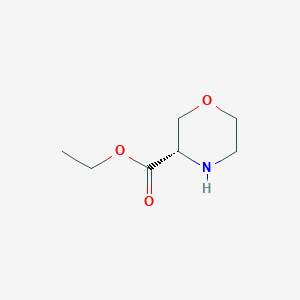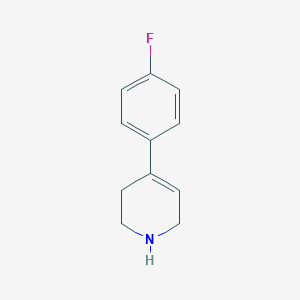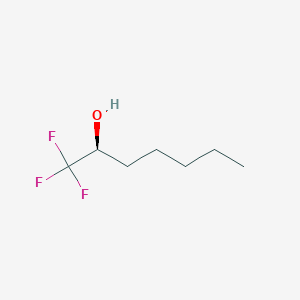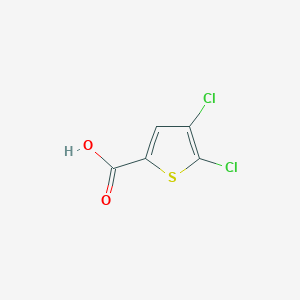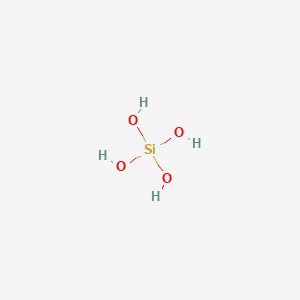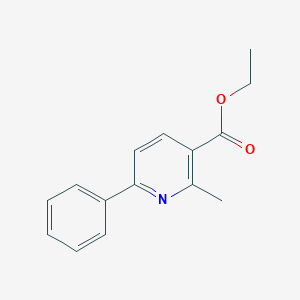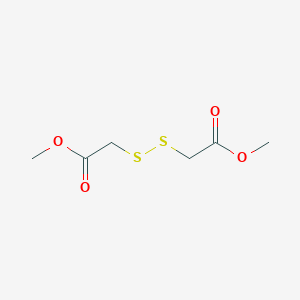
Dimethyl dithiodiacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl dithiodiacetate (DTDA) is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is a sulfur-containing compound that is synthesized by reacting acetic anhydride with sodium sulfide. DTDA has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
Dimethyl dithiodiacetate has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, Dimethyl dithiodiacetate has been shown to have anticancer properties and has been used in cancer research. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Dimethyl dithiodiacetate has been used as a plant growth regulator and has been shown to increase crop yields. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of plant diseases.
In environmental science, Dimethyl dithiodiacetate has been used as a water treatment agent and has been shown to remove heavy metals from contaminated water.
作用機序
Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways. Dimethyl dithiodiacetate has been shown to inhibit the activity of various enzymes, including proteases and kinases. Dimethyl dithiodiacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Dimethyl dithiodiacetate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, Dimethyl dithiodiacetate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In plants, Dimethyl dithiodiacetate has been shown to increase crop yields and improve plant resistance to environmental stress. In water treatment, Dimethyl dithiodiacetate has been shown to remove heavy metals from contaminated water.
実験室実験の利点と制限
Dimethyl dithiodiacetate has several advantages as a research tool. It is a relatively simple and inexpensive compound to synthesize, and it has a wide range of potential applications. However, Dimethyl dithiodiacetate also has some limitations. It is a highly reactive compound and can be difficult to handle. It also has a strong odor, which can be unpleasant for researchers working with the compound.
将来の方向性
There are many potential future directions for research on Dimethyl dithiodiacetate. In medicine, Dimethyl dithiodiacetate could be further studied for its potential use in the treatment of neurodegenerative disorders and other diseases. In agriculture, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of plant diseases and for its effects on soil health. In environmental science, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of contaminated water and for its effects on aquatic ecosystems.
Conclusion:
In conclusion, Dimethyl dithiodiacetate is a sulfur-containing compound that has been widely used in scientific research for its unique properties and applications. It is synthesized by reacting acetic anhydride with sodium sulfide and has been studied for its potential use in medicine, agriculture, and environmental science. Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways and has a wide range of biochemical and physiological effects. While Dimethyl dithiodiacetate has several advantages as a research tool, it also has some limitations. There are many potential future directions for research on Dimethyl dithiodiacetate, and further studies could lead to new discoveries and applications for this compound.
合成法
Dimethyl dithiodiacetate is synthesized by reacting acetic anhydride with sodium sulfide. The reaction results in the formation of Dimethyl dithiodiacetate and sodium acetate. The reaction can be represented as follows:
(CH3CO)2O + Na2S → (CH3CO)2S2CH3 + 2NaOAc
The synthesis of Dimethyl dithiodiacetate is a relatively simple and straightforward process, and the compound can be obtained in high yields.
特性
CAS番号 |
1665-64-1 |
|---|---|
製品名 |
Dimethyl dithiodiacetate |
分子式 |
C6H10O4S2 |
分子量 |
210.3 g/mol |
IUPAC名 |
methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate |
InChI |
InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3 |
InChIキー |
CJFDFRRZIPQFKP-UHFFFAOYSA-N |
SMILES |
COC(=O)CSSCC(=O)OC |
正規SMILES |
COC(=O)CSSCC(=O)OC |
同義語 |
Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



